molecular formula C15H17N3OS2 B2693178 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole CAS No. 1705691-64-0

5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2693178
CAS No.: 1705691-64-0
M. Wt: 319.44
InChI Key: KHQUPMFOUWPZQF-UHFFFAOYSA-N
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Description

5-[3-(methylsulfanyl)-8-azabicyclo[321]octane-8-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This scaffold can be synthesized through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core and exhibit similar biological activities.

    Benzothiadiazole derivatives: These compounds have similar structural features and are used in various applications, including agriculture and materials science.

Uniqueness

5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of the 8-azabicyclo[3.2.1]octane and benzothiadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-20-12-7-10-3-4-11(8-12)18(10)15(19)9-2-5-13-14(6-9)17-21-16-13/h2,5-6,10-12H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQUPMFOUWPZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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